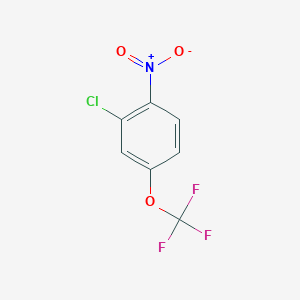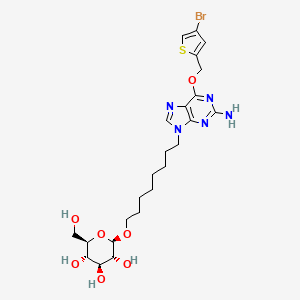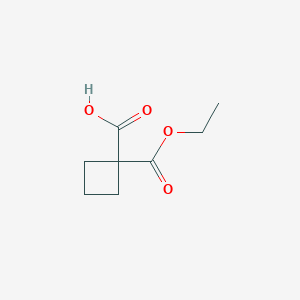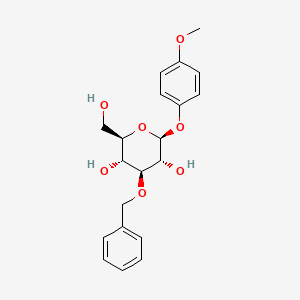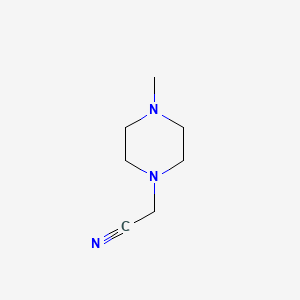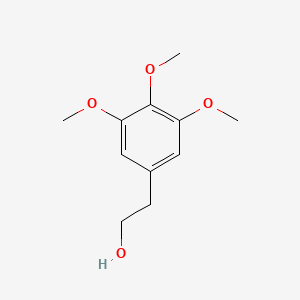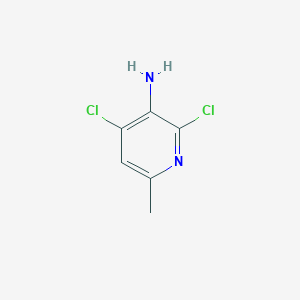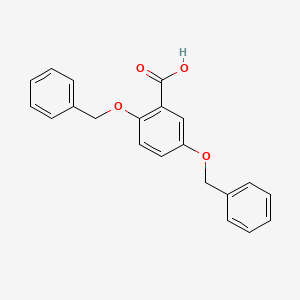![molecular formula C9H6O2S B1588876 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde CAS No. 199339-71-4](/img/structure/B1588876.png)
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde
概要
説明
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a molecular formula of C9H6O2S and a molecular weight of 182.21 g/mol.
作用機序
The mechanism of action of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the bacterial cell membrane. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
生化学的および生理学的効果
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is its relatively simple synthesis method. It is also relatively stable and can be easily stored for long periods of time. However, one of the main limitations of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is its low solubility in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of the compound's potential applications in the field of nanotechnology, such as its use as a fluorescent probe for the detection of metal ions. Additionally, the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections, should be further explored.
科学的研究の応用
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4-hydroxy-1-benzothiophene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQGDDMZTWHASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457900 | |
| Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
CAS RN |
199339-71-4 | |
| Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

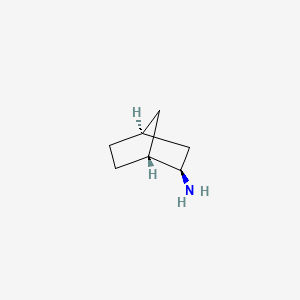
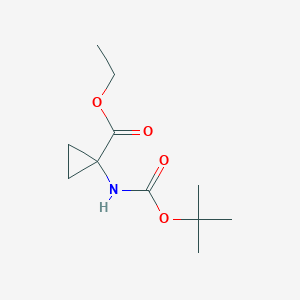
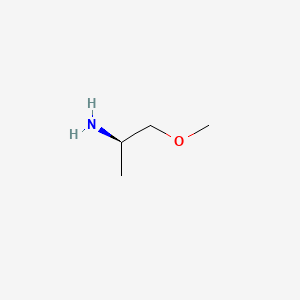

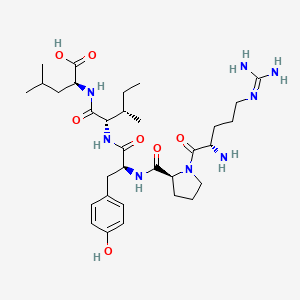
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)
